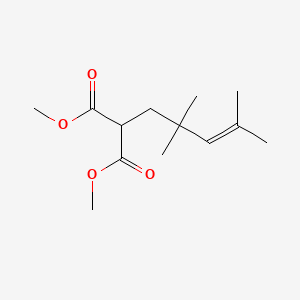
Dimethyl (2,2,4-trimethylpent-3-en-1-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2,2,4-trimethylpent-3-en-1-yl)propanedioate is an organic compound with a complex structure It is a derivative of propanedioate, featuring a dimethyl ester group and a 2,2,4-trimethylpent-3-en-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2,2,4-trimethylpent-3-en-1-yl)propanedioate typically involves esterification reactions. One common method is the reaction of 2,2,4-trimethylpent-3-en-1-ol with dimethyl malonate in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as toluene or xylene to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2,2,4-trimethylpent-3-en-1-yl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or other functional derivatives.
Scientific Research Applications
Dimethyl (2,2,4-trimethylpent-3-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl (2,2,4-trimethylpent-3-en-1-yl)propanedioate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ester groups can undergo hydrolysis, releasing active intermediates that participate in various metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity but lacking the 2,2,4-trimethylpent-3-en-1-yl group.
Ethyl (2,2,4-trimethylpent-3-en-1-yl)propanedioate: An ethyl ester analog with slightly different physical and chemical properties.
Uniqueness
Dimethyl (2,2,4-trimethylpent-3-en-1-yl)propanedioate is unique due to its specific structural features, which impart distinct reactivity and potential applications compared to simpler esters. The presence of the 2,2,4-trimethylpent-3-en-1-yl group enhances its hydrophobicity and may influence its interactions in biological systems.
Properties
CAS No. |
90311-73-2 |
|---|---|
Molecular Formula |
C13H22O4 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
dimethyl 2-(2,2,4-trimethylpent-3-enyl)propanedioate |
InChI |
InChI=1S/C13H22O4/c1-9(2)7-13(3,4)8-10(11(14)16-5)12(15)17-6/h7,10H,8H2,1-6H3 |
InChI Key |
DRTDMEZBQGZMMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(C)(C)CC(C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















